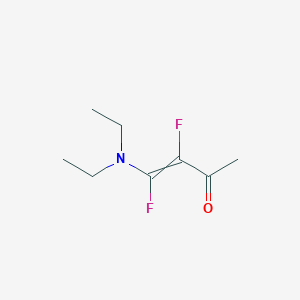
4-(Diethylamino)-3,4-difluorobut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylamino)-3,4-difluorobut-3-en-2-one is an organic compound characterized by the presence of diethylamino and difluoro functional groups attached to a butenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-3,4-difluorobut-3-en-2-one typically involves the reaction of diethylamine with a suitable fluorinated precursor under controlled conditions. One common method involves the use of 3,4-difluorobut-3-en-2-one as the starting material, which is reacted with diethylamine in the presence of a catalyst such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and yield. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethylamino)-3,4-difluorobut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted amines and thiols.
Wissenschaftliche Forschungsanwendungen
4-(Diethylamino)-3,4-difluorobut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Diethylamino)-3,4-difluorobut-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds with active sites of enzymes, while the difluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Diethylamino)salicylaldehyde
- 4-Dimethylaminopyridine
- 4-Aminoquinolines (e.g., Chloroquine, Amodiaquine)
Comparison
4-(Diethylamino)-3,4-difluorobut-3-en-2-one is unique due to the presence of both diethylamino and difluoro groups, which confer distinct chemical and biological properties. Compared to 4-(Diethylamino)salicylaldehyde, it has enhanced stability and reactivity due to the difluoro groups. In contrast to 4-Dimethylaminopyridine, it exhibits different reactivity patterns due to the butenone backbone.
Eigenschaften
CAS-Nummer |
91275-40-0 |
|---|---|
Molekularformel |
C8H13F2NO |
Molekulargewicht |
177.19 g/mol |
IUPAC-Name |
4-(diethylamino)-3,4-difluorobut-3-en-2-one |
InChI |
InChI=1S/C8H13F2NO/c1-4-11(5-2)8(10)7(9)6(3)12/h4-5H2,1-3H3 |
InChI-Schlüssel |
RSYRRHBZDHIHIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=C(C(=O)C)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


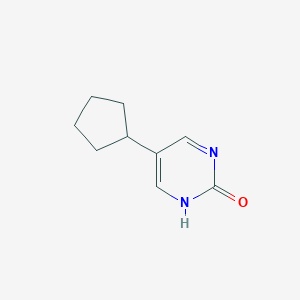
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
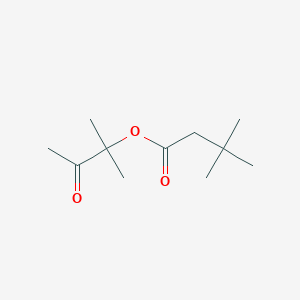
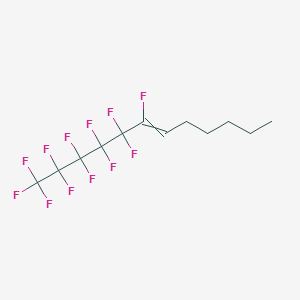
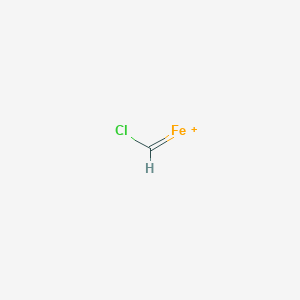

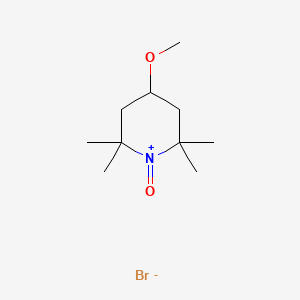
![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)

![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)

![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)
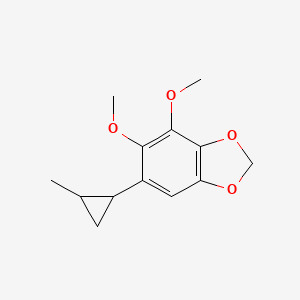
![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)
